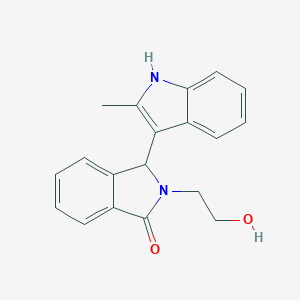![molecular formula C16H21FN2O3 B276965 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)
5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as FMPA and has been found to exhibit promising results in various research studies.
Mecanismo De Acción
The exact mechanism of action of FMPA is not fully understood. However, it has been suggested that FMPA exerts its therapeutic effects by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. Additionally, FMPA has been found to inhibit the activity of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
FMPA has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the serum and tissues of animals with inflammatory diseases. Additionally, FMPA has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FMPA in lab experiments is its high potency and selectivity for its target receptors. Additionally, FMPA has been found to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of using FMPA in lab experiments is its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for research on FMPA. One of the main areas of focus could be the development of FMPA analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further research could be conducted to elucidate the exact mechanism of action of FMPA and its potential therapeutic applications in various diseases. Furthermore, clinical trials could be conducted to evaluate the safety and efficacy of FMPA in humans.
Métodos De Síntesis
The synthesis of FMPA involves the reaction of 2-fluoroaniline with 1-boc-piperazine in the presence of triethylamine to form 1-(2-fluorophenyl)piperazine-4-carboxylic acid tert-butyl ester. This intermediate is then reacted with 3-methyl-2-oxopentanoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid.
Aplicaciones Científicas De Investigación
FMPA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant anti-inflammatory activity in animal models of rheumatoid arthritis and acute lung injury. Additionally, FMPA has been shown to possess potent antipsychotic effects in animal models of schizophrenia. Furthermore, FMPA has been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
Nombre del producto |
5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid |
|---|---|
Fórmula molecular |
C16H21FN2O3 |
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
5-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C16H21FN2O3/c1-12(11-16(21)22)10-15(20)19-8-6-18(7-9-19)14-5-3-2-4-13(14)17/h2-5,12H,6-11H2,1H3,(H,21,22) |
Clave InChI |
RCLOHJMARLODMD-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)CC(=O)O |
SMILES canónico |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)

![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)
![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)
![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)
![2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B276898.png)


![[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276903.png)
![[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276904.png)
![1-{4-[(4-Methylphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276905.png)

![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)